molecular formula C14H15NO2 B142901 4,4'-Dimethoxydiphenylamine CAS No. 101-70-2

4,4'-Dimethoxydiphenylamine

Cat. No.: B142901
CAS No.: 101-70-2
M. Wt: 229.27 g/mol
InChI Key: VCOONNWIINSFBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,4’-Dimethoxydiphenylamine, also known as bis(4-methoxyphenyl)amine, is an organic compound with the molecular formula C14H15NO2. It is a derivative of diphenylamine where both phenyl rings are substituted with methoxy groups at the para positions. This compound is known for its applications in various fields, including organic synthesis and material science.

Mechanism of Action

Target of Action

4,4’-Dimethoxydiphenylamine is an aromatic amine

Mode of Action

It is known to neutralize acids in exothermic reactions to form salts plus water . This suggests that it may interact with acidic targets in biological systems, potentially altering their function.

Biochemical Pathways

It is used as a hole transporting material that facilitates efficiency mobility of charges in an electrochemical device . This suggests that it may influence electron transport pathways in biological systems.

Pharmacokinetics

It is soluble in methanol and insoluble in water , which may influence its absorption and distribution in the body

Result of Action

It is used in the synthesis of 4,4’-dimethoxydiphenylamine-substituted 9,9’-bifluorenylidene with a power efficiency of 18% . This suggests that it may have significant effects on molecular structures and cellular processes, particularly those involving electron transport.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 4,4’-Dimethoxydiphenylamine. For example, its reactivity with acids suggests that pH levels may influence its activity . Additionally, it is air sensitive , indicating that exposure to oxygen may affect its stability and efficacy.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4,4’-Dimethoxydiphenylamine can be synthesized through several methods. One common approach involves the reaction of 4-methoxyaniline with 4-methoxybenzaldehyde under acidic conditions to form the corresponding Schiff base, which is then reduced to yield the desired product .

Industrial Production Methods: In industrial settings, the synthesis of 4,4’-dimethoxydiphenylamine often involves the use of catalytic hydrogenation of the Schiff base intermediate. This method ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 4,4’-Dimethoxydiphenylamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: 4,4’-Dimethoxydiphenylamine is unique due to its specific electron-donating properties and its ability to act as a hole-transporting material in solar cells. Its stability and reactivity make it a valuable compound in various applications, distinguishing it from other similar compounds .

Properties

IUPAC Name

4-methoxy-N-(4-methoxyphenyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2/c1-16-13-7-3-11(4-8-13)15-12-5-9-14(17-2)10-6-12/h3-10,15H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCOONNWIINSFBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2
Record name 4,4'-DIMETHOXYDIPHENYLAMINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20224
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3025093
Record name 4,4'-Dimethoxydiphenylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3025093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

4,4'-dimethoxydiphenylamine is a fine very light gray to silver-gray crystalline solid. (NTP, 1992)
Record name 4,4'-DIMETHOXYDIPHENYLAMINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20224
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Solubility

less than 1 mg/mL at 66 °F (NTP, 1992)
Record name 4,4'-DIMETHOXYDIPHENYLAMINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20224
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

CAS No.

101-70-2
Record name 4,4'-DIMETHOXYDIPHENYLAMINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20224
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Bis(4-methoxyphenyl)amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=101-70-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,4'-Dimethoxydiphenylamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000101702
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenamine, 4-methoxy-N-(4-methoxyphenyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 4,4'-Dimethoxydiphenylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3025093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(4-methoxyphenyl)-p-anisidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.002.699
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4,4'-DIMETHOXYDIPHENYLAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I912MLM9XT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,4'-Dimethoxydiphenylamine
Reactant of Route 2
Reactant of Route 2
4,4'-Dimethoxydiphenylamine
Reactant of Route 3
Reactant of Route 3
4,4'-Dimethoxydiphenylamine
Reactant of Route 4
Reactant of Route 4
4,4'-Dimethoxydiphenylamine
Reactant of Route 5
Reactant of Route 5
4,4'-Dimethoxydiphenylamine
Reactant of Route 6
Reactant of Route 6
4,4'-Dimethoxydiphenylamine
Customer
Q & A

Q1: How does the structure of 4,4'-Dimethoxydiphenylamine influence its antioxidant activity?

A: this compound demonstrates antioxidant properties due to the presence of electron-donating methoxy groups on its diphenylamine structure. These groups increase electron density, enhancing the molecule's ability to donate electrons to free radicals, thereby neutralizing them. [] For instance, in the study on lipid oxidation, this compound effectively inhibited the autoxidation of methyl linoleate, showcasing its radical scavenging ability. [] This highlights the structure-activity relationship where electron-donating substituents contribute significantly to the antioxidant activity of diphenylamines.

Q2: Can this compound be used in solar cell applications?

A: Yes, this compound shows promise in the development of Dye-Sensitized Solar Cells (DSSCs). Researchers have successfully incorporated it as a donor moiety in push-pull zinc porphyrin-based dyes. [] These dyes, when integrated into DSSCs, exhibited enhanced light-harvesting efficiency, particularly in the 550 nm range. [] This improved performance can be attributed to the broader absorption spectrum achieved by combining this compound with other chromophores like diketopyrrolopyrrole (DPP), effectively covering a larger portion of the visible spectrum. []

Q3: How does this compound contribute to the performance of perovskite solar cells?

A: this compound serves as a key building block for synthesizing effective hole-transporting materials (HTMs) used in perovskite solar cells. [] Specifically, it is utilized in the creation of KR216, a 9,9'-bifluorenylidene derivative, mimicking the structure of the well-established HTM spiro-OMeTAD. [] When incorporated into perovskite solar cells, KR216 facilitated efficient hole transport, contributing to a remarkable power conversion efficiency of 17.8%. []

Q4: Are there any interesting photophysical properties associated with this compound derivatives?

A: Yes, certain derivatives of this compound exhibit intriguing mechano-responsive luminescence (MRL) properties, specifically mechano-induced thermally activated delayed fluorescence (TADF). [] For example, "Y-shaped" donor-acceptor molecules incorporating this compound as the donor unit have shown a shift from weak blue fluorescence to bright yellow TADF upon grinding. [] This change is attributed to alterations in the dihedral angles of the molecule, influencing the intramolecular charge transfer processes and resulting in high-contrast MRL switching. []

Q5: What analytical techniques are commonly employed to study this compound and its derivatives?

A: Characterizing this compound and its derivatives often involves a combination of techniques. Electronic absorption spectroscopy helps analyze their light absorption characteristics, while fluorescence spectroscopy provides insights into their emission properties. [, ] Electrochemical methods, including cyclic voltammetry, are used to study their redox behavior. [] Computational tools, such as density functional theory (DFT) calculations, are also employed to understand their electronic structures and predict their optical properties. [, ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.